3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one is a complex organic compound that features both pyrimidine and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates. The pyrimidine moiety can be synthesized through the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine with appropriate reagents under controlled conditions . The indole moiety is prepared through established methods involving the cyclization of suitable precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrimidine or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine or indole rings .
Scientific Research Applications
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}propan-1-one apart from similar compounds is its unique combination of pyrimidine and indole moieties. This dual structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-13-15(14(2)23-21(22-13)27-3)8-9-20(26)25-11-10-19-17(12-25)16-6-4-5-7-18(16)24-19/h4-7,24H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWXYTGWZYEEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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